molecular formula C31H42N6O3 B8085449 Anamorelin

Anamorelin

Cat. No.: B8085449
M. Wt: 546.7 g/mol
InChI Key: VQPFSIRUEPQQPP-UHFFFAOYSA-N
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Description

Anamorelin is a complex organic compound that features a variety of functional groups, including an indole ring, a piperidine ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anamorelin typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the indole ring through Fischer indole synthesis.
  • Introduction of the piperidine ring via nucleophilic substitution reactions.
  • Attachment of the benzyl group through Friedel-Crafts alkylation.
  • Formation of the carbamoyl group using carbamoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the piperidine ring.

    Reduction: Reduction reactions could target the carbamoyl group or other carbonyl-containing moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving indole or piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Potential mechanisms could involve:

    Binding to receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme inhibition: Inhibition of enzymes involved in key metabolic pathways.

    Signal transduction: Modulation of signal transduction pathways through interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    Anamorelin: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which may confer unique biological activity or chemical reactivity.

Properties

IUPAC Name

2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPFSIRUEPQQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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